molecular formula C15H14Cl2N2O4 B11620124 N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine

N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine

Cat. No.: B11620124
M. Wt: 357.2 g/mol
InChI Key: DTMSIMKWTGYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine is a synthetic organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to an asparagine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine typically involves the reaction of 3,4-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with asparagine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the dichlorophenyl moiety can be reduced to an amine.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the dichlorophenyl group.

    Substitution: Various substituted dichlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The asparagine backbone may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)glycine
  • N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)alanine
  • N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)valine

Uniqueness

N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine is unique due to the presence of both the dichlorophenyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. The asparagine backbone also differentiates it from similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C15H14Cl2N2O4

Molecular Weight

357.2 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H14Cl2N2O4/c16-11-4-3-9(6-12(11)17)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22)

InChI Key

DTMSIMKWTGYCFB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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